2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)-
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Overview
Description
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is a chemical compound known for its unique structure and properties. It is used in various scientific research applications and industrial processes due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- typically involves the reaction of cyclohexylamine with 2-methyl-2-nitropropane, followed by reduction and subsequent alkylation with 2-methylpropyl halide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve catalysts such as palladium on carbon or Raney nickel.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Palladium on carbon in the presence of hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)-
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-ethylpropyl)-
- 2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylbutyl)-
Uniqueness
2,4-Pentanediamine, N4-cyclohexyl-2-methyl-N2-(2-methylpropyl)- is unique due to its specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry .
Properties
CAS No. |
67990-16-3 |
---|---|
Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
4-N-cyclohexyl-2-methyl-2-N-(2-methylpropyl)pentane-2,4-diamine |
InChI |
InChI=1S/C16H34N2/c1-13(2)12-17-16(4,5)11-14(3)18-15-9-7-6-8-10-15/h13-15,17-18H,6-12H2,1-5H3 |
InChI Key |
ZYRAUVPYOBILQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)(C)CC(C)NC1CCCCC1 |
Origin of Product |
United States |
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